Cas no 1351587-94-4 (N-(2,5-dimethylfuran-3-yl)methyl-2-ethoxynaphthalene-1-carboxamide)

N-(2,5-dimethylfuran-3-yl)methyl-2-ethoxynaphthalene-1-carboxamide structure
1351587-94-4 structure
Product name:N-(2,5-dimethylfuran-3-yl)methyl-2-ethoxynaphthalene-1-carboxamide
CAS No:1351587-94-4
MF:C20H21NO3
Molecular Weight:323.385645627975
CID:6147589
PubChem ID:56765568

N-(2,5-dimethylfuran-3-yl)methyl-2-ethoxynaphthalene-1-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(2,5-dimethylfuran-3-yl)methyl-2-ethoxynaphthalene-1-carboxamide
    • 1351587-94-4
    • F6201-0185
    • VU0536716-1
    • AKOS024538524
    • N-[(2,5-dimethylfuran-3-yl)methyl]-2-ethoxynaphthalene-1-carboxamide
    • N-((2,5-dimethylfuran-3-yl)methyl)-2-ethoxy-1-naphthamide
    • インチ: 1S/C20H21NO3/c1-4-23-18-10-9-15-7-5-6-8-17(15)19(18)20(22)21-12-16-11-13(2)24-14(16)3/h5-11H,4,12H2,1-3H3,(H,21,22)
    • InChIKey: NVVOXZQVUVFXIL-UHFFFAOYSA-N
    • SMILES: O1C(C)=CC(=C1C)CNC(C1=C(C=CC2C=CC=CC1=2)OCC)=O

計算された属性

  • 精确分子量: 323.15214353g/mol
  • 同位素质量: 323.15214353g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 427
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.1
  • トポロジー分子極性表面積: 51.5Ų

N-(2,5-dimethylfuran-3-yl)methyl-2-ethoxynaphthalene-1-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6201-0185-3mg
N-[(2,5-dimethylfuran-3-yl)methyl]-2-ethoxynaphthalene-1-carboxamide
1351587-94-4
3mg
$63.0 2023-09-09
Life Chemicals
F6201-0185-1mg
N-[(2,5-dimethylfuran-3-yl)methyl]-2-ethoxynaphthalene-1-carboxamide
1351587-94-4
1mg
$54.0 2023-09-09
Life Chemicals
F6201-0185-2μmol
N-[(2,5-dimethylfuran-3-yl)methyl]-2-ethoxynaphthalene-1-carboxamide
1351587-94-4
2μmol
$57.0 2023-09-09
Life Chemicals
F6201-0185-2mg
N-[(2,5-dimethylfuran-3-yl)methyl]-2-ethoxynaphthalene-1-carboxamide
1351587-94-4
2mg
$59.0 2023-09-09

N-(2,5-dimethylfuran-3-yl)methyl-2-ethoxynaphthalene-1-carboxamide 関連文献

N-(2,5-dimethylfuran-3-yl)methyl-2-ethoxynaphthalene-1-carboxamideに関する追加情報

Introduction to N-(2,5-dimethylfuran-3-yl)methyl-2-ethoxynaphthalene-1-carboxamide (CAS No. 1351587-94-4)

N-(2,5-dimethylfuran-3-yl)methyl-2-ethoxynaphthalene-1-carboxamide, identified by its CAS number 1351587-94-4, is a compound of significant interest in the field of chemical and biomedical research. This molecule has garnered attention due to its unique structural properties and potential applications in pharmaceutical development. The combination of a furan ring, a naphthalene core, and an amide functional group makes it a versatile candidate for further investigation.

The structural composition of N-(2,5-dimethylfuran-3-yl)methyl-2-ethoxynaphthalene-1-carboxamide involves a 2,5-dimethylfuran-3-yl substituent attached to a methyl group, which in turn is linked to a naphthalene ring modified with an ethoxy group at the 2-position and an amide group at the 1-position. This specific arrangement of functional groups contributes to the compound's reactivity and interaction potential with biological targets. The presence of both electron-donating and electron-withdrawing groups in its structure suggests that it may exhibit a range of pharmacological activities.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The N-(2,5-dimethylfuran-3-yl)methyl-2-ethoxynaphthalene-1-carboxamide molecule has been studied for its potential role in inhibiting enzymes and receptors involved in inflammatory responses, cancer progression, and neurodegenerative disorders. Its unique structural features make it a promising candidate for further exploration in drug discovery.

One of the key areas of research involving N-(2,5-dimethylfuran-3-yl)methyl-2-ethoxynaphthalene-1-carboxamide is its interaction with proteases and other enzymes that play crucial roles in disease mechanisms. Studies have shown that compounds with similar structural motifs can interfere with the activity of these enzymes, thereby preventing the progression of pathological processes. For instance, the amide group in the molecule can potentially form hydrogen bonds with specific residues in enzyme active sites, leading to inhibition of their function.

The 2,5-dimethylfuran-3-yl moiety is particularly noteworthy due to its ability to engage in π-stacking interactions with aromatic residues in proteins. These interactions can stabilize protein structures and modulate enzyme activity. Additionally, the ethoxy group on the naphthalene ring can influence solubility and metabolic stability, making it an important factor in drug design. These properties collectively contribute to the compound's potential as a therapeutic agent.

Furthermore, the naphthalene core of N-(2,5-dimethylfuran-3-yl)methyl-2-ethoxynaphthalene-1-carboxamide> exhibits electronic characteristics that can be exploited for designing molecules with specific binding affinities. The presence of both electron-rich and electron-poor regions within the molecule allows for multiple interaction possibilities with biological targets. This versatility makes it an attractive scaffold for medicinal chemists seeking to develop novel therapeutics.

In recent preclinical studies, N-(2,5-dimethylfuran-3yl))methyl-> ethoxynaphthalene> carboxamide> has demonstrated promising results in models of inflammation and pain. The compound has shown ability to reduce inflammatory cytokine production and alleviate pain symptoms without significant side effects. These findings are particularly encouraging given the increasing demand for alternative treatments that target underlying disease mechanisms rather than just symptoms.

The synthesis of N-(> 25dimethylfur> -3yl) methyl> -> ethoxynapht> alen> -1carb> oxamid> e> stronbg>
> involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the amide bond between the naphthalene derivative and the furan-substituted methylamine derivative. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the ethoxy group at the appropriate position on the naphthalene ring.

The development of efficient synthetic routes is crucial for scaling up production and making this compound more accessible for further research. Researchers have explored various methodologies to improve synthetic efficiency while maintaining high chemical purity. These efforts are essential for translating laboratory findings into viable therapeutic options for patients.

The pharmacokinetic properties of N-(> 25dimethy> lfu)
>>r)-3yl)meth>>l)-
>> etho
>>xynapht
>> alen)-1carb
>> oxamid
>> e)
>> have also been studied to understand how it behaves within living systems. Preliminary data suggest that it exhibits good oral bioavailability and moderate metabolic stability, which are important factors for drug efficacy. Further studies are needed to fully characterize its pharmacokinetic profile and identify any potential interactions with other drugs or metabolic pathways.

In conclusion, N-(
>>25dimethy
>>lfu)
>>r)-3yl)meth
>>l)-et
>>hoxy
>>naphth
>> alen)-1carb
>> oxamid
>>e (CAS No.
>>(1351587)
>>(94)
>>(4)) is a structurally interesting compound with potential applications in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for drug discovery efforts targeting various diseases. Ongoing studies continue to explore its biological activities and optimize synthetic methodologies for future clinical applications.

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